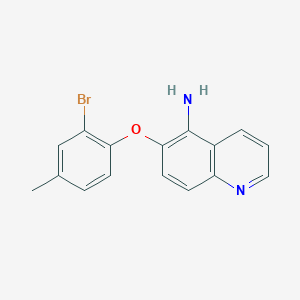
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination of 4-methylphenol: The reaction of 4-methylphenol with bromine in the presence of a suitable solvent, such as acetic acid, yields 2-bromo-4-methylphenol.
Formation of 2-bromo-4-methylphenoxyacetohydrazide: The 2-bromo-4-methylphenol is then reacted with chloroacetyl chloride and hydrazine hydrate to form 2-bromo-4-methylphenoxyacetohydrazide.
Cyclization to form quinoline derivative: The final step involves the cyclization of 2-bromo-4-methylphenoxyacetohydrazide with an appropriate reagent, such as phosphorus oxychloride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives .
科学的研究の応用
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine has several scientific research applications, including:
作用機序
The mechanism of action of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Uniqueness
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
6-(2-bromo-4-methylphenoxy)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-4-6-14(12(17)9-10)20-15-7-5-13-11(16(15)18)3-2-8-19-13/h2-9H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPZFOOFUWYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C3=C(C=C2)N=CC=C3)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
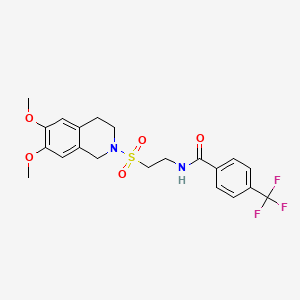
![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
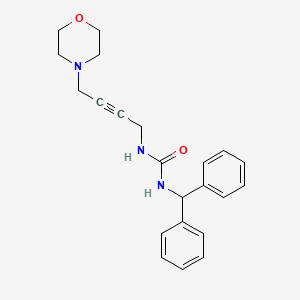
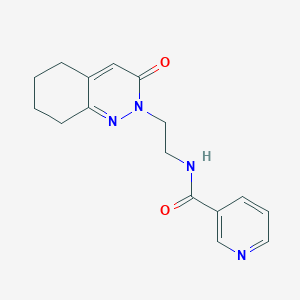
![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2928351.png)
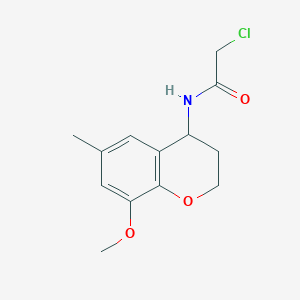
![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)
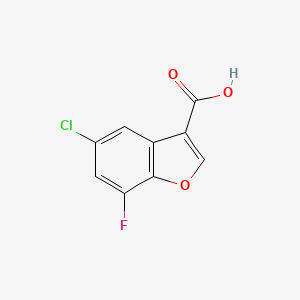
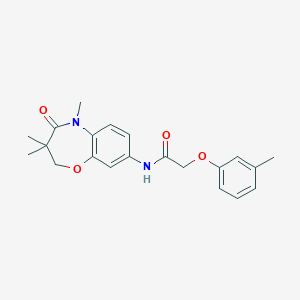
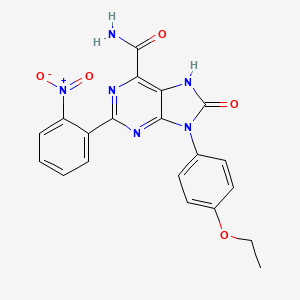
![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)
![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2928367.png)
